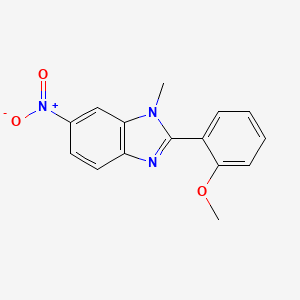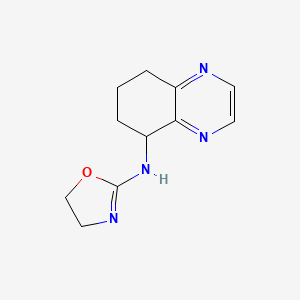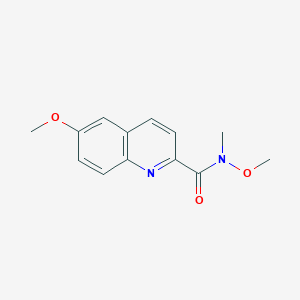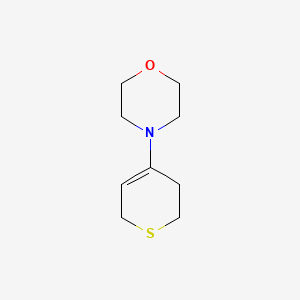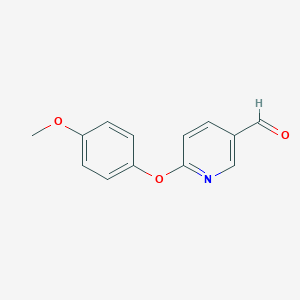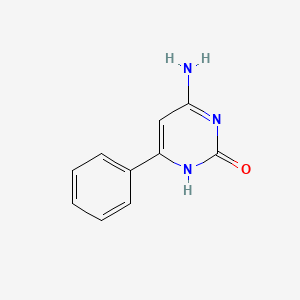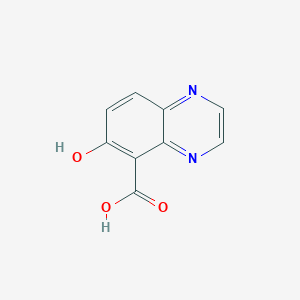
6-Hydroxyquinoxaline-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxyquinoxaline-5-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol . It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyquinoxaline-5-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by subsequent functionalization steps . One common synthetic route includes the reaction of o-phenylenediamine with glyoxylic acid under reflux conditions to form the quinoxaline core, followed by hydroxylation and carboxylation reactions to introduce the hydroxy and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. These methods may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions . Green chemistry approaches are also being explored to minimize environmental impact and improve sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxyquinoxaline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-5,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the compound into quinoxaline derivatives with different functional groups.
Substitution: The hydroxy and carboxylic acid groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
Major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Applications De Recherche Scientifique
6-Hydroxyquinoxaline-5-carboxylic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-Hydroxyquinoxaline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . In cancer research, the compound is believed to induce apoptosis in cancer cells by modulating signaling pathways and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-Hydroxyquinoxaline-5-carboxylic acid include:
Quinoxaline: The parent compound with a similar core structure but lacking the hydroxy and carboxylic acid groups.
2-Hydroxyquinoxaline-6-carboxylic acid: A structural isomer with the hydroxy and carboxylic acid groups at different positions.
Quinoline derivatives: Compounds with a similar nitrogen-containing heterocyclic structure but different functional groups and biological activities.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activities. Its hydroxy and carboxylic acid groups enable it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C9H6N2O3 |
|---|---|
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
6-hydroxyquinoxaline-5-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-6-2-1-5-8(7(6)9(13)14)11-4-3-10-5/h1-4,12H,(H,13,14) |
Clé InChI |
GCYSBHPUESCYPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=CN=C2C(=C1O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



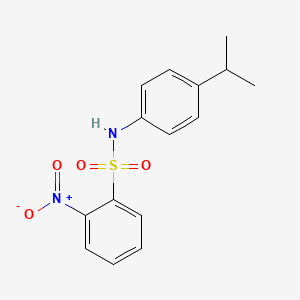
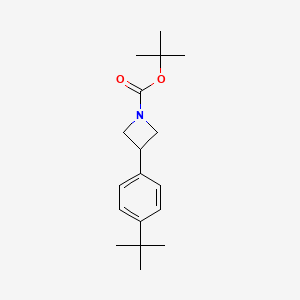
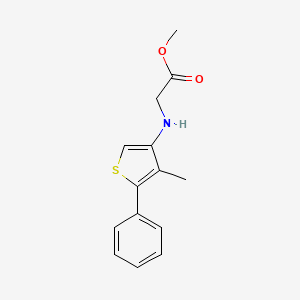

![[1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol](/img/structure/B13877971.png)
